![molecular formula C23H24N2O B4008243 N-cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide CAS No. 337924-74-0](/img/structure/B4008243.png)
N-cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide and its derivatives involves intricate chemical processes. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including phenyl, chlorophenyl, tolyl, and methoxyphenyl substituents, illustrates the chemical versatility and reactivity of this class of compounds. These were characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy, showcasing the compound's diverse synthetic accessibility and chemical functionality (Özer et al., 2009).
Molecular Structure Analysis
The crystal structure and conformation of related quinolinecarboxamide derivatives, such as Linomide, provide insights into the spatial arrangement and molecular interactions. The study of Linomide's crystal structure revealed that the N-methyl carboxamide is in the cis configuration and turned away from the quinoline ring, indicating a unique spatial orientation critical for its biological activity (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
The chemical reactions and properties of N-cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide derivatives highlight their reactivity and potential for further functionalization. For instance, the lithiation of N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide showcases selective reactivity, providing a pathway to functionalize the quinoline ring and synthesize novel compounds with potential biological activity (Bennacef et al., 2007).
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and melting points of quinolinecarboxamide derivatives, are crucial for their application in various fields. The synthesis and characterization of derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, with detailed single-crystal X-ray diffraction studies, provide essential data on these compounds' physical properties (Özer et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is fundamental for the application of N-cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide derivatives. Research on their synthesis, functionalization, and reactivity towards various chemical reagents underlines the compound's versatile chemical nature and potential for developing novel chemical entities with desired properties and activities (Bennacef et al., 2007).
Scientific Research Applications
Imaging Applications
One of the prominent applications of quinolinecarboxamide derivatives is in the field of imaging. Matarrese et al. (2001) explored novel quinoline-2-carboxamide derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds showed high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their utility in noninvasive assessments in vivo (Matarrese et al., 2001).
Antitumor Effects
The antitumor effects of quinoline-3-carboxamide (Linomide) on Dunning R-3327 rat prostatic cancers were investigated by Ichikawa et al. (1992). Linomide demonstrated significant antitumor effects across various prostatic cancer sublines, indicating its potential as a therapeutic agent (Ichikawa et al., 1992).
DNA Methylation Inhibition
Research by Rilova et al. (2014) on quinoline derivatives, specifically focusing on SGI-1027 and its analogues, highlighted their role as potent inhibitors of DNA methyltransferase (DNMT). These compounds are crucial for understanding the mechanisms of epigenetic regulation and have implications for treating diseases characterized by abnormal DNA methylation patterns (Rilova et al., 2014).
Catalysis in Chemical Synthesis
Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol and derivatives. This study demonstrates the utility of quinolinecarboxamide-related compounds in facilitating selective chemical reactions under mild conditions, which has broad implications in chemical manufacturing and environmental technology (Wang et al., 2011).
properties
IUPAC Name |
N-cyclohexyl-3-methyl-2-phenylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-21(23(26)24-18-12-6-3-7-13-18)19-14-8-9-15-20(19)25-22(16)17-10-4-2-5-11-17/h2,4-5,8-11,14-15,18H,3,6-7,12-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVATXIFPTZONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216116 | |
Record name | N-Cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
337924-74-0 | |
Record name | N-Cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337924-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-3-methyl-2-phenyl-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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